ATX968

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

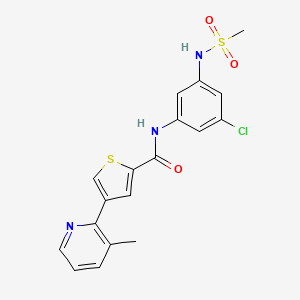

Structure

3D Structure

Properties

Molecular Formula |

C18H16ClN3O3S2 |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

N-[3-chloro-5-(methanesulfonamido)phenyl]-4-(3-methyl-2-pyridinyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C18H16ClN3O3S2/c1-11-4-3-5-20-17(11)12-6-16(26-10-12)18(23)21-14-7-13(19)8-15(9-14)22-27(2,24)25/h3-10,22H,1-2H3,(H,21,23) |

InChI Key |

VDGNPEFFHQRGOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CSC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

ATX968: A Novel Inhibitor of DHX9 Helicase with Potent Anti-tumor Activity in Microsatellite Instable-High (MSI-H) Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATX968 is a first-in-class, potent, and selective small-molecule inhibitor of the DEAH-box helicase 9 (DHX9).[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its therapeutic potential in microsatellite instable-high (MSI-H) cancers. Preclinical data robustly support the selective targeting of DHX9 as a promising therapeutic strategy for MSI-H tumors, which exhibit a strong dependency on this helicase for survival.[1][3] this compound induces profound replication stress, cell cycle arrest, and apoptosis in MSI-H cancer cells, leading to significant tumor regression in in vivo models.[4] Furthermore, emerging evidence suggests a novel role for DHX9 as a co-activator of β-catenin, directly linking DHX9 inhibition to the Wnt signaling pathway, a critical driver in many cancers, including a subset of MSI-H tumors.[1]

Introduction: The Role of DHX9 in Cancer Biology

DHX9 is a multifunctional DExH-box RNA/DNA helicase involved in a wide array of cellular processes, including transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[5][6] Elevated expression of DHX9 has been observed in various cancer types and is often associated with poor prognosis.[7] In the context of MSI-H cancers, which are characterized by a deficient DNA mismatch repair (dMMR) system, tumor cells exhibit a heightened reliance on DHX9 for survival, rendering it a compelling therapeutic target.[1][3]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly inhibiting the helicase activity of DHX9.[1] This inhibition triggers a cascade of cellular events that selectively impact MSI-H/dMMR cancer cells.

Induction of R-loop Accumulation and Replication Stress

DHX9 plays a crucial role in resolving R-loops, which are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. In the absence of functional DHX9, R-loops accumulate, leading to significant replication stress.[8] This is particularly detrimental in MSI-H/dMMR cancer cells, which already harbor a high level of genomic instability.

Cell Cycle Arrest and Apoptosis

The overwhelming replication stress induced by this compound triggers a DNA damage response, culminating in cell cycle arrest, primarily at the S-phase, and subsequent apoptosis.[4] In vitro studies have demonstrated a significant increase in markers of apoptosis, such as Annexin V staining, in MSI-H colorectal cancer cells treated with this compound.[4]

Interaction with the Wnt Signaling Pathway

Recent groundbreaking research has identified DHX9 as a co-activator of β-catenin, a central component of the canonical Wnt signaling pathway.[1] DHX9 is involved in the phase separation of β-catenin, which is critical for the formation of active chromatin loop hubs that drive the expression of Wnt target genes.[1] The degradation of DHX9 has been shown to disrupt β-catenin phase separation and inhibit the progression of colorectal cancer.[1] This finding provides a direct mechanistic link between this compound-mediated DHX9 inhibition and the down-regulation of the oncogenic Wnt signaling pathway.

Data Presentation

In Vitro Efficacy

| Assay | Cell Line | MSI Status | Metric | Value | Reference |

| Helicase Inhibition | - | - | IC50 | 8 nM | [9] |

| Cell Proliferation | LS411N | MSI-H | IC50 | 0.663 µM | [2] |

| Cell Proliferation | NCI-H747 | MSS | IC50 | >10 µM | [2] |

In Vivo Efficacy in Xenograft Models

| Model | Cell Line | MSI Status | Treatment | Dosage | Tumor Growth Inhibition/Regression | Reference |

| Colorectal Cancer Xenograft | LS411N | MSI-H | This compound | 300 mg/kg b.i.d. | 105% regression | [4] |

| Colorectal Cancer Xenograft | SW480 | MSS | This compound | 300 mg/kg b.i.d. | No significant inhibition | [4] |

Experimental Protocols

Cell Viability Assay

MSI-H (e.g., LS411N) and MSS (e.g., NCI-H747) colorectal cancer cells are seeded in 96-well plates and treated with increasing concentrations of this compound or DMSO as a vehicle control. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis

Cells are treated with this compound or DMSO for various time points. Following treatment, cells are harvested, fixed, and stained with a DNA intercalating dye (e.g., propidium (B1200493) iodide). DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

In Vivo Xenograft Model

Female immunodeficient mice (e.g., BALB/c nude) are subcutaneously inoculated with MSI-H (LS411N) or MSS (SW480) colorectal cancer cells.[4] Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered orally, twice daily (b.i.d.).[4] Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors are excised for pharmacodynamic biomarker analysis. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Pharmacodynamic Biomarker Analysis

The induction of circular BRIP1 (circBRIP1) mRNA has been identified as a potential pharmacodynamic biomarker of DHX9 inhibition.[4] Tumor samples from xenograft studies can be analyzed by RT-qPCR to measure the levels of circBRIP1 mRNA in response to this compound treatment.

Visualizations

Caption: Mechanism of this compound-induced cell death in MSI-H cancer.

Caption: this compound's impact on the Wnt signaling pathway via DHX9.

Caption: Workflow for in vivo efficacy assessment of this compound.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of MSI-H cancers. Its targeted inhibition of DHX9 leads to synthetic lethality in MSI-H/dMMR tumor cells through the induction of catastrophic replication stress. The newly discovered role of DHX9 in the Wnt signaling pathway further strengthens the rationale for its clinical development. Continued investigation into the multifaceted roles of DHX9 and the clinical activity of this compound is warranted to fully realize the potential of this innovative therapeutic approach.

References

- 1. gut.bmj.com [gut.bmj.com]

- 2. Discovery of this compound: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accenttx.com [accenttx.com]

- 4. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]

- 5. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. profiles.foxchase.org [profiles.foxchase.org]

- 9. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

ATX968: A Potent and Selective Allosteric Inhibitor of the DHX9 Helicase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ATX968 has been identified as a potent, selective, and orally bioavailable small-molecule inhibitor of the DEAH-box helicase 9 (DHX9).[1][2] This document provides a comprehensive overview of the cellular target and mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This compound acts as an allosteric inhibitor, binding to a site distinct from the ATP and RNA binding pockets of DHX9.[3] Its inhibitory action preferentially impacts cancer cells characterized by high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), highlighting its potential as a targeted therapeutic agent.[1][4][5]

The Cellular Target: DHX9 Helicase

The primary cellular target of this compound is DHX9, a multifunctional DExH-box RNA/DNA helicase.[1][3] DHX9 is integral to various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][3] Elevated expression of DHX9 has been observed in several cancer types and is often associated with a poor prognosis.[1][5] Cancer cells with MSI-H and dMMR exhibit a particular dependence on DHX9 for survival, making it a compelling target for therapeutic intervention in this context.[1][4][5]

Mechanism of Action

This compound functions as a non-competitive inhibitor of DHX9's helicase activity.[3][6] X-ray crystallography has confirmed that this compound binds to an allosteric pocket, distinct from the enzyme's ATP-binding site.[3] This binding mode allows this compound to be a partial inhibitor of DHX9's ATPase activity while fully inhibiting its unwinding activity.[3] A key feature of its interaction is the formation of a sulfur-halogen bond, which contributes to an increased on-target residence time and enhanced cellular potency.[3]

The inhibition of DHX9 by this compound leads to a cascade of cellular events, particularly in MSI-H/dMMR cancer cells. These include:

-

Increased R-loop Formation: DHX9 is involved in resolving R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. Inhibition of DHX9 leads to the accumulation of these structures.[1]

-

Replication Stress and DNA Damage: The persistence of R-loops and other secondary DNA/RNA structures causes replication stress and leads to DNA damage.[1][5][7]

-

Cell-Cycle Arrest and Apoptosis: The cellular stress induced by this compound triggers cell-cycle arrest and ultimately leads to programmed cell death (apoptosis).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various assays.

| Parameter | Value | Assay Type | Source |

| DHX9 Unwinding IC50 | 8 nM | Biochemical Assay | [2][6] |

| Binding Affinity (Kd) | 1.3 nM | Surface Plasmon Resonance (SPR) | [5][6] |

| circBRIP1 EC50 | 54 nM | Cellular Target Engagement Assay | [7] |

| LS411N (MSI-H) IC50 | 0.663 µM | Cell Proliferation Assay | [3] |

Table 1: In Vitro Potency and Binding Affinity of this compound.

| Parameter | Value | Cell Line | Source |

| circBRIP1 EC50 | 101 nM | Cellular Assay | [6] |

| circAKR1A EC50 | 95 nM | Cellular Assay | [6] |

| circDKC1 EC50 | 236 nM | Cellular Assay | [6] |

Table 2: Cellular Target Engagement as Measured by Induction of Alu-mediated circRNAs.

Signaling Pathway and Mechanism of Action

The inhibition of DHX9 by this compound initiates a signaling cascade that culminates in the selective killing of MSI-H/dMMR cancer cells.

Caption: Signaling pathway initiated by this compound-mediated inhibition of DHX9.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol details the determination of binding affinity and kinetics of this compound to DHX9.

Methodology:

-

Immobilize recombinant human DHX9 protein on a sensor chip.

-

Prepare a serial dilution of this compound in a suitable buffer (e.g., DMSO).

-

For multi-cycle kinetics, inject different concentrations of this compound over the sensor surface with a specific contact time (e.g., 120 seconds) followed by a dissociation phase (e.g., 750 seconds).[4]

-

For single-cycle kinetics, inject increasing concentrations of this compound sequentially without regeneration steps, with a contact time of 240 seconds and a dissociation time of 1,800 seconds.[1]

-

Flanking buffer blank injections are included for double referencing.

-

Data are corrected for DMSO solvent effects and reference subtracted.

-

Fit the processed data to a 1:1 binding kinetic model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).[1]

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Cell Proliferation Assay (EdU Incorporation)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Seed MSI-H/dMMR (e.g., LS411N) and MSS/pMMR (e.g., NCI-H747) colorectal cancer cells in appropriate culture plates.

-

Treat cells with varying concentrations of this compound or DMSO as a control for a specified duration (e.g., 4 days).[1]

-

Two hours prior to the end of the treatment period, add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium at a final concentration of 10 µM and incubate at 37°C.[1][4]

-

Fix the cells with 4% paraformaldehyde (PFA).

-

Permeabilize the cells and perform the Click-iT reaction to label the incorporated EdU with a fluorescent dye (e.g., Alexa Fluor 488).[1][4]

-

Counterstain the cells with a nuclear stain (e.g., DAPI).

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of EdU-positive cells to determine the anti-proliferative effect.

Caption: Workflow for the EdU cell proliferation assay.

Apoptosis Assay (Annexin V Staining)

This protocol assesses the induction of apoptosis by this compound.

Methodology:

-

Treat MSI-H/dMMR and MSS/pMMR colorectal cancer cells with 1 µM this compound or DMSO for 1 to 6 days.[1][4]

-

Harvest both detached (apoptotic) and adherent cells.

-

Wash the cells and resuspend them in Annexin V binding buffer.

-

Stain the cells with Annexin V-PE to detect externalized phosphatidylserine, an early marker of apoptosis.[1][4]

-

Co-stain with a viability dye (e.g., LIVE/DEAD fixable violet) to distinguish between apoptotic, necrotic, and live cells.[1][4]

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of Annexin V-positive cells to determine the level of apoptosis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]

- 6. This compound | DHX9 inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

ATX968: A Selective Allosteric Inhibitor of DHX9 for Microsatellite Instability-High (MSI-H) Cancers

A Technical Guide for Researchers and Drug Development Professionals

Introduction

DEAH-box helicase 9 (DHX9) is a crucial enzyme in maintaining genomic stability through its roles in transcription, translation, and the resolution of secondary nucleic acid structures like R-loops and G-quadruplexes.[1][2][3] Its elevated expression in various cancers, coupled with a strong dependency in microsatellite instable-high (MSI-H) tumors with deficient mismatch repair (dMMR), has positioned DHX9 as a compelling target for oncology drug discovery.[1][4] This technical guide provides an in-depth overview of ATX968, a potent, selective, and orally bioavailable allosteric inhibitor of DHX9, developed by Accent Therapeutics.[5][6] this compound has demonstrated significant preclinical efficacy, particularly in MSI-H colorectal cancer (CRC) models, validating DHX9 as a promising therapeutic target.[4][5][7]

Core Concepts: Mechanism of Action

This compound functions as an allosteric inhibitor of DHX9.[5] Crystallography studies have revealed that it binds to a distinct pocket near the RNA channel exit, separate from the ATP binding site.[5] This binding does not compete with ATP but effectively inhibits the helicase's unwinding activity, leading to the accumulation of unresolved R-loops and G-quadruplexes.[1][5][8] In MSI-H/dMMR cancer cells, this accumulation triggers a cascade of events including:

-

Replication Stress: The unresolved nucleic acid structures impede DNA replication forks, leading to replication stress.[1][2][9]

-

DNA Damage Response: Increased replication stress activates DNA damage response pathways, evidenced by markers like γH2AX and phosphorylated RPA.[1]

-

Cell Cycle Arrest: Consequently, cells arrest in the S and G2/M phases of the cell cycle.[1][6][10]

-

Apoptosis: Prolonged cell cycle arrest and unresolved DNA damage ultimately lead to programmed cell death (apoptosis).[1][4][6]

This selective vulnerability of MSI-H/dMMR cells to DHX9 inhibition forms the basis of this compound's therapeutic potential.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor compounds, highlighting its potency, selectivity, and cellular activity.

Table 1: Biochemical and Biophysical Properties of DHX9 Inhibitors

| Compound | DHX9 ATPase Assay EC50 (μM) | DHX9 Unwinding Assay IC50 (μM) | DHX9 Binding Affinity (SPR) KD (μM) | Residence Time (1/k_off) (s) |

| 1 | 2.9 (partial inhibition) | 21.4 (complete inhibition) | 0.33 | 5.4 |

| This compound | Not explicitly stated, but potent | IC50 = 8 nM[11] | Not explicitly stated | Significantly improved over compound 1 |

Data compiled from multiple sources.[5][11]

Table 2: Cellular Activity of this compound

| Cell Line Type | Representative Cell Line | Proliferation IC50 (μM) | Key Observation |

| MSI-H/dMMR CRC | LS411N | Potent inhibition | Strong anti-proliferative effect |

| MSS/pMMR CRC | NCI-H747, SW480 | Minimal inhibition | Selective killing of MSI-H/dMMR cells |

Data compiled from multiple sources.[1][6][7]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition/Regression |

| MSI-H/dMMR CRC (LS411N) | This compound (300 mg/kg, b.i.d.) | 105% tumor regression[6] |

| MSS/pMMR CRC (SW480) | This compound | No significant effect on tumor growth |

Data compiled from multiple sources.[5][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. accenttx.com [accenttx.com]

- 10. accenttx.com [accenttx.com]

- 11. selleckchem.com [selleckchem.com]

Preclinical Profile of ATX968: A Novel DHX9 Inhibitor for Colorectal Cancer with Microsatellite Instability

A Technical Overview for Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical data for ATX968, a first-in-class, potent, and selective small molecule inhibitor of the DEAH-box RNA helicase DHX9. The following sections detail the mechanism of action, in vitro and in vivo efficacy, and experimental protocols for this compound in the context of colorectal cancer (CRC), with a specific focus on its activity in microsatellite instability-high (MSI-H) and mismatch repair deficient (dMMR) tumor models.

Core Findings and Mechanism of Action

This compound targets DHX9, a helicase that plays a critical role in various cellular processes, including replication, transcription, and the maintenance of genomic stability.[1][2] Tumors with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) exhibit a strong dependence on DHX9 for survival, making it a compelling therapeutic target in this patient population.[1][2][3]

The mechanism of action of this compound in MSI-H/dMMR colorectal cancer cells involves the inhibition of DHX9's helicase activity. This leads to an accumulation of RNA/DNA secondary structures and increased replication stress, ultimately resulting in cell-cycle arrest and apoptosis.[2][4][5][6] Genetic knockdown of DHX9 mirrors the effects of chemical inhibition with this compound, validating the on-target activity of the compound.[2][4]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated in both in vitro and in vivo models of colorectal cancer. A summary of the key quantitative data is presented below.

In Vitro Activity

This compound demonstrates potent and selective inhibition of cell proliferation in MSI-H/dMMR colorectal cancer cell lines, with significantly less activity in microsatellite stable (MSS) or proficient mismatch repair (pMMR) cell lines.

| Cell Line | MSI/MMR Status | Proliferation IC50 | Reference |

| LS411N | MSI-H/dMMR | < 1 µmol/L | [7] |

| HCT116 | MSI-H | Not explicitly stated, but sensitive | [6] |

| Multiple MSI-H/dMMR cell lines | MSI-H/dMMR | Sensitive (IC50 < 1 µmol/L) | [7] |

| NCI-H747 | MSS/pMMR | Insensitive | [4] |

| SW480 | MSS | Insensitive | [3][7] |

| Multiple MSS/pMMR cell lines | MSS/pMMR | Insensitive (IC50 > 1 µmol/L) | [7] |

Biochemical assays confirm this compound as a potent inhibitor of DHX9, with a reported IC50 of 8 nM for helicase activity and a binding affinity (KD) of 1.3 nmol/L.[7][8]

In Vivo Efficacy in Xenograft Models

Oral administration of this compound in mouse xenograft models of human colorectal cancer resulted in robust and durable tumor regression in MSI-H/dMMR models, with no significant impact on tumor growth in MSS models.

| Xenograft Model | Treatment | Dosing Regimen | Tumor Growth Inhibition/Regression | Body Weight Effects | Reference |

| LS411N (MSI-H/dMMR) | This compound | 30-300 mg/kg b.i.d. | Dose-dependent tumor regression; 105% regression at 300 mg/kg b.i.d. | Well tolerated, no concomitant body weight loss | [3][7] |

| LS411N (MSI-H/dMMR) | This compound | Not specified | Durable tumor regression during a 28-day treatment period with minimal regrowth in a 28-day post-treatment window | Well tolerated | [1] |

| SW480 (MSS/pMMR) | This compound | Not specified | No significant tumor growth inhibition | Well tolerated | [3][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.

Cell Proliferation Assays

-

Cell Lines: MSI-H/dMMR colorectal cancer cell lines (e.g., LS411N) and MSS/pMMR colorectal cancer cell lines (e.g., NCI-H747) were used.[4]

-

Treatment: Cells were treated with varying concentrations of this compound or DMSO as a vehicle control.

-

Analysis: Cell viability was assessed using assays such as CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50) of this compound.[6]

Apoptosis and Cell Death Analysis

-

Cell Lines: LS411N (MSI-H/dMMR) and NCI-H747 (MSS/pMMR) colorectal cancer cells were utilized.[4][5]

-

Treatment: Cells were treated with either DMSO or 1 μmol/L this compound for a duration of 1 to 6 days.[4][5]

-

Staining: Following treatment, both detached and adherent cells were collected. Apoptosis was evaluated by staining with Annexin V–PE. Cell viability was assessed using a LIVE/DEAD fixable violet dead cell stain.[4][5]

-

Data Acquisition: Stained samples were analyzed using an Attune NxT flow cytometer.[4][5]

Xenograft Models

-

Animal Models: Mouse xenograft models were established using human colorectal cancer cell lines. The MSI-H/dMMR model utilized the LS411N cell line, while the MSS/pMMR model used the SW480 cell line.[3]

-

Treatment: this compound was administered orally. In some studies, a twice-daily (b.i.d.) dosing schedule was employed, with doses ranging from 30 to 300 mg/kg.[3]

-

Efficacy Evaluation: Tumor volume was measured throughout the study to assess tumor growth inhibition or regression.[3] Animal body weight was monitored to evaluate tolerability.

-

Pharmacodynamic Biomarker Analysis: Tumor tissue was collected to measure the levels of circBRIP1, a biomarker of DHX9 inhibition.[3][9]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism and experimental design, the following diagrams are provided.

Caption: Proposed mechanism of action of this compound in MSI-H/dMMR colorectal cancer cells.

References

- 1. accenttx.com [accenttx.com]

- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]

- 8. selleckchem.com [selleckchem.com]

- 9. accenttx.com [accenttx.com]

ATX968: A Technical Guide to its Impact on DNA Replication and Repair

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ATX968, a potent and selective allosteric inhibitor of the DEAH-box helicase 9 (DHX9). It details the compound's mechanism of action, its profound effects on DNA replication and repair processes, and its therapeutic potential, particularly in cancers with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H).

Core Mechanism of Action

This compound functions as a non-competitive inhibitor of DHX9, binding to a distinct allosteric pocket separate from the ATP-binding site.[1] DHX9 is a crucial enzyme that unwinds complex DNA and RNA structures, including R-loops (RNA/DNA hybrids), which are critical for maintaining genomic stability.[1][2] Genetic or chemical inhibition of DHX9 leads to the accumulation of these pathological R-loops.[1][3] This accumulation obstructs replication forks, leading to replication stress, DNA double-strand breaks, and ultimately, genomic instability.[1]

The inhibition of DHX9 by this compound triggers a cascade of cellular events indicative of significant DNA damage and replication stress. This includes the phosphorylation of RPA32 and histone H2AX (γH2AX), well-established markers of DNA damage.[3][4] Consequently, this leads to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis, particularly in cancer cells that are highly dependent on DHX9 for survival.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its precursors in various biochemical and cellular assays.

Table 1: In Vitro Potency of this compound and Related Compounds [1]

| Compound | DHX9 ATPase Inhibition EC50 (μM) | DHX9 Unwinding Inhibition IC50 (μM) | circBRIP1 Induction EC50 (μM) |

| This compound | 0.054 | N/A | 0.054 |

| 10 | 0.092 | 0.656 | >10 |

| 11 | N/A | 0.074 | 2.4 |

| 23 | 0.156 | 0.225 | 0.765 |

| 24 | 0.179 | 1.31 | >10 |

| 25 | 0.024 | 0.043 | 0.103 |

| 32 | N/A | N/A | 0.154 |

N/A: Data not available in the provided search results.

Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer (CRC) Cell Lines

| Cell Line | MSI Status | MMR Status | This compound IC50 (μM) |

| LS411N | MSI-H | dMMR | 0.663[1] |

| NCI-H747 | MSS | pMMR | >10[1] |

| SW480 | MSS | pMMR | Inactive[2][5] |

MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable; dMMR: deficient Mismatch Repair; pMMR: proficient Mismatch Repair.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Outcome |

| LS411N | MSI-H/dMMR CRC | 300 mg/kg, twice daily, oral | Significant and durable tumor regression (105%)[2][5] |

| SW480 | MSS/pMMR CRC | 300 mg/kg, twice daily, oral | No significant tumor growth inhibition[2][5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cell Death

The following diagram illustrates the signaling cascade initiated by this compound.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow for evaluating the effects of this compound on cancer cells.

Logical Relationship of this compound Sensitivity

This diagram illustrates the logical connection between a cancer cell's genetic background and its sensitivity to this compound.

Detailed Experimental Protocols

Western Blot for DNA Damage Markers

This protocol is for the detection of phosphorylated H2AX (γH2AX) and RPA32.

-

Cell Lysis: Treat MSI-H/dMMR (e.g., LS411N) and MSS/pMMR (e.g., NCI-H747) colorectal cancer cells with 1 μM this compound or DMSO for a time course of 1 to 7 days.[4] Lyse the cells and quantify protein concentration.

-

Gel Electrophoresis: Load 20-30 μg of protein onto a NuPAGE 4% to 12% Bis-Tris protein gel.[4]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.[4]

-

Blocking: Block the membrane with Odyssey PBS Blocking Buffer to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-histone H2A.X and phospho-RPA32.[4]

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate secondary antibodies. Visualize the protein bands using a suitable detection system.

Cell Proliferation (EdU) Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Treatment: Seed LS411N and NCI-H747 cells and treat with 1 μM this compound or DMSO for 1 to 6 days.[4]

-

EdU Incorporation: Two hours before sample collection, add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the cell culture medium at a final concentration of 10 μM.[3]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA), followed by permeabilization.[3][4]

-

EdU Detection: Detect the incorporated EdU using a Click-iT reaction with a fluorescently labeled azide (B81097) (e.g., Alexa Fluor 488).[3][4]

-

Imaging and Analysis: Image the cells using fluorescence microscopy and quantify the percentage of EdU-positive cells.

Apoptosis (Annexin V) Assay

This protocol is for the detection of apoptotic cells.

-

Cell Treatment: Treat LS411N and NCI-H747 cells with 1 μM this compound or DMSO for 1 to 6 days.[3][4]

-

Cell Collection: Collect both detached (apoptotic) and adherent (trypsinized) cells.[3][4]

-

Staining: Stain the cells with Annexin V-PE to identify apoptotic cells and a viability dye (e.g., LIVE/DEAD Fixable Violet Dead Cell Stain) to exclude necrotic cells.[3][4]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) cells.[3][4]

In Vivo Xenograft Study

This protocol outlines the general procedure for assessing the in vivo efficacy of this compound.

-

Animal Model: Use female 6- to 8-week-old BALB/c nude mice.[4]

-

Tumor Implantation: Subcutaneously implant human MSI-H/dMMR (LS411N) or MSS/pMMR (SW480) colorectal cancer cells.[4]

-

Treatment: Once tumors are established, orally administer this compound (at varying doses, e.g., up to 300 mg/kg) or a vehicle control, typically twice daily.[3][5]

-

Tumor Measurement: Measure tumor volume using calipers twice a week.[3][4] The formula TV = (a × b²)/2 can be used, where 'a' is the longer and 'b' is the shorter dimension.[3]

-

Monitoring: Monitor animal body weight and general health throughout the study.[3]

-

Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis, such as the induction of circBRIP1.[5]

Conclusion

This compound is a promising, orally bioavailable DHX9 inhibitor with a clear mechanism of action that leads to replication stress, DNA damage, and selective killing of cancer cells with high microsatellite instability and deficient mismatch repair.[3][6][7] The robust preclinical data, including significant and durable tumor regression in xenograft models, validate DHX9 as a compelling therapeutic target for this specific cancer subtype.[3][5][8] The well-defined pharmacodynamic biomarker, circBRIP1, further supports its potential for clinical development.[2][5] This technical guide provides a comprehensive overview of the critical data and methodologies for researchers and drug development professionals working on or interested in the therapeutic potential of DHX9 inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. accenttx.com [accenttx.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accenttx.com [accenttx.com]

The Discovery and Synthesis of ATX968: A Potent and Selective DHX9 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Lexington, MA - The emergence of ATX968, a potent and selective small-molecule inhibitor of the DEAH-box helicase 9 (DHX9), represents a significant advancement in the pursuit of targeted cancer therapies.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the fields of oncology research and drug development.

Discovery of this compound: From High-Throughput Screening to a Lead Candidate

The journey to identify this compound began with high-throughput screening efforts aimed at discovering inhibitors of DHX9, a helicase increasingly implicated in cancer cell proliferation and survival, particularly in tumors with microsatellite instability (MSI).[1][4][5] An initial screening hit, compound 1, was identified as a partial inhibitor of DHX9's ATPase activity but a full inhibitor of its unwinding activity.[6] X-ray crystallography confirmed that compound 1 binds to an allosteric site distinct from the ATP-binding pocket, providing a critical structural framework for optimization.[6]

Subsequent structure-based drug design and medicinal chemistry efforts led to the optimization of this initial hit. A key discovery during this process was the identification of a sulfur-halogen bond that significantly increased the on-target residence time of the inhibitors without altering their equilibrium binding affinity.[6] This finding highlighted that cellular potency correlated more closely with residence time than with traditional binding affinity or biochemical potency metrics.[1][6] Further optimization of both potency and ADME (absorption, distribution, metabolism, and excretion) properties culminated in the identification of this compound as a potent, selective, and orally bioavailable DHX9 inhibitor.[6]

Quantitative Analysis of this compound Activity

This compound has demonstrated potent and selective inhibition of DHX9 across a range of biochemical and cellular assays. The following tables summarize the key quantitative data reported for this compound and its precursors.

Table 1: Biochemical and Cellular Potency of this compound and Precursor Compounds

| Compound | DHX9 Unwinding IC50 (μM) | DHX9 ATPase EC50 (μM) | circBRIP1 EC50 (μM) |

| This compound | 0.008 | N/A | 0.054 |

| Compound 1 | N/A | Partial Inhibition | N/A |

| Compound 21 | 0.565 | 0.004 | 1.28 |

| Compound 23 | N/A | N/A | Improved Potency |

| Compound 25 | N/A | N/A | Improved Potency |

Data compiled from multiple sources. N/A indicates data not available.[4][7]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition/Regression |

| LS411N (MSI-H/dMMR) | Colorectal Cancer | 300 mg/kg, b.i.d., p.o. | 105% regression |

| SW480 (MSS/pMMR) | Colorectal Cancer | N/A | No significant effect |

Data represents significant and durable tumor regression observed in the MSI-H model.[5]

Mechanism of Action: DHX9 Inhibition, Replication Stress, and Apoptosis

This compound exerts its anti-cancer effects by inhibiting the helicase activity of DHX9. DHX9 plays a crucial role in resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription and lead to replication stress and genomic instability if not properly resolved.[8][9] In cancer cells with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H), there is a strong dependence on DHX9 for survival.[1][2][3]

Inhibition of DHX9 by this compound leads to an accumulation of R-loops, resulting in increased replication stress and DNA damage.[1][2] This, in turn, triggers cell-cycle arrest and ultimately leads to apoptosis in susceptible cancer cells.[1][2][3] There is also evidence suggesting a potential link between DHX9 and the NF-κB signaling pathway, which is involved in inflammation and cell survival.[8]

Signaling Pathway of DHX9 Inhibition by this compound

Caption: Signaling pathway of this compound-mediated DHX9 inhibition.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. A detailed, step-by-step synthesis protocol is available in the supplementary materials of the primary publication. The general scheme for the synthesis of this compound and a key precursor is outlined below.

Synthesis of N-(3-Methanesulfonamidophenyl)-4-methylthiophene-2-carboxamide (Compound 4)

A detailed procedure for the synthesis of a precursor, compound 4, is provided in the literature. This typically involves the coupling of a substituted aniline (B41778) with a thiophene (B33073) carboxylic acid derivative.

Synthesis of this compound

The synthesis of this compound is also described in detail in the literature. Following a similar procedure to related compounds, the final step involves purification by silica (B1680970) gel column chromatography followed by trituration to afford the final product as a white solid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation Assay

-

Cell Seeding: Cancer cell lines (e.g., LS411N MSI-H/dMMR and NCI-H747 MSS/pMMR) are seeded in 96-well plates.

-

Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 1 to 6 days).

-

EdU Labeling: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is added to the wells for 2 hours before fixation.

-

Fixation and Permeabilization: Cells are fixed with a fixative solution.

-

Click-iT Reaction: The Click-iT EdU cell proliferation kit is used for imaging with a fluorescent dye (e.g., Alexa Fluor 488).

-

Imaging and Analysis: Plates are imaged using a high-content imaging system, and the percentage of EdU-positive cells is quantified to determine the effect on cell proliferation.[1]

Apoptosis Assay

-

Cell Treatment: LS411N and NCI-H747 cells are treated with 1 μmol/L this compound or DMSO for 1 to 6 days.

-

Cell Collection: Both detached (apoptotic) and adherent cells are collected.

-

Staining: Cells are stained with Annexin V-PE to detect early apoptotic cells and a viability dye (e.g., LIVE/DEAD Fixable Violet) to identify dead cells.

-

Flow Cytometry: Samples are analyzed using a flow cytometer (e.g., Attune NxT) to quantify the percentage of apoptotic and dead cells.[1][10]

Xenograft Mouse Model

-

Animal Model: Female 6- to 8-week-old BALB/c nude mice are used.

-

Tumor Implantation: Human colorectal cancer cells (e.g., LS411N for MSI-H and SW480 for MSS) are implanted subcutaneously.

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and dosed orally with this compound or a vehicle control, typically twice daily.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

-

Endpoint: The study is concluded after a defined period (e.g., 28 days of dosing), and tumor growth inhibition or regression is calculated.[1]

Experimental Workflow for In Vivo Studies

Caption: Workflow for this compound efficacy testing in xenograft models.

Conclusion

This compound has emerged as a promising, potent, and selective inhibitor of DHX9 with a clear mechanism of action and demonstrated in vivo efficacy in preclinical models of MSI-H cancers.[1][2][3][6] The detailed discovery, synthesis, and characterization of this compound provide a solid foundation for its further development as a potential precision medicine for patients with tumors harboring specific genetic vulnerabilities. This guide offers a comprehensive technical resource for researchers and drug developers interested in the continued exploration of DHX9 inhibition as a therapeutic strategy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. accenttx.com [accenttx.com]

- 5. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]

- 6. Discovery of this compound: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

Unveiling the Off-Target Profile of ATX968: A Technical Guide

For Immediate Distribution

LEXINGTON, MA – ATX968, a potent and selective inhibitor of the DEAH-box helicase 9 (DHX9), has demonstrated significant promise in preclinical models of microsatellite instable (MSI) cancers. Developed by Accent Therapeutics, this first-in-class molecule is engineered for high-affinity binding to its primary target. This technical guide provides an in-depth analysis of the off-target profile of this compound, offering critical insights for researchers, scientists, and drug development professionals. The data presented herein underscores the compound's high selectivity, a key attribute for a favorable therapeutic index.

This compound is an orally bioavailable small molecule that has shown robust and durable tumor regression in xenograft models of MSI-high/dMMR colorectal cancer.[1][2][3] Its mechanism of action is rooted in the inhibition of DHX9's helicase activity, which leads to replication stress, cell-cycle arrest, and apoptosis in cancer cells with deficient mismatch repair (dMMR).[4]

Executive Summary of Selectivity

Extensive preclinical profiling demonstrates that this compound is a highly selective inhibitor of DHX9. The compound has been evaluated against a broad panel of kinases and related helicases, revealing a remarkably clean off-target profile. This high degree of selectivity suggests that the observed anti-proliferative effects are primarily driven by the on-target inhibition of DHX9.[1][2]

Quantitative Analysis of Off-Target Interactions

To ascertain the selectivity of this compound, the inhibitor was screened against a panel of 97 kinases and a selection of related helicases. The following tables summarize the quantitative data from these profiling studies.

Table 1: Helicase Selectivity Profile of this compound

| Target | Description | Inhibition | Assay Type |

| DHX9 | Primary Target (ATP-dependent RNA helicase A) | IC50 = 8 nM | Helicase Activity Assay |

| DHX36 | DExH-box helicase 36 | No significant inhibition | Enzymatic Assay |

| SMARCA2 | SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 | No significant inhibition | Enzymatic Assay |

| WRN | Werner syndrome ATP-dependent helicase | No significant inhibition | Enzymatic Assay |

Data compiled from publicly available research articles.[1][5]

Table 2: Kinase Selectivity Profile of this compound

This compound was profiled against a diverse panel of 97 kinases. The results indicated an excellent selectivity profile with no significant off-target kinase inhibition observed.[1][2][5] The specific quantitative data from the kinase panel screening is often found in the supplementary materials of the primary research publications. For the purpose of this guide, the qualitative summary from the main text is presented.

| Kinase Panel (97 diverse kinases) | Result |

| Comprehensive Kinase Panel | Excellent selectivity profile |

For detailed quantitative data, refer to Supplementary Table S4 of the publication: "A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair" in Cancer Research.[2]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approach to defining the off-target profile, the following diagrams are provided.

Caption: Proposed mechanism of action for this compound in MSI-H/dMMR cancer cells.

Caption: General workflow for assessing the off-target profile of a small molecule inhibitor.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the off-target profile of this compound.

Kinase and Helicase Profiling

Objective: To determine the inhibitory activity of this compound against a broad range of kinases and related helicases.

Methodology:

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Enzyme and Substrate Preparation: The purified recombinant kinase or helicase enzyme is prepared in an appropriate assay buffer along with its specific substrate (e.g., ATP and a peptide for kinases; a DNA or RNA substrate for helicases).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the enzyme to a mixture of the compound and substrate.

-

Detection: The reaction progress is monitored using a detection system appropriate for the enzyme class. For kinases, this is often a luminescence-based assay that measures ATP consumption or a fluorescence-based assay that detects product formation. For helicases, this can involve measuring the separation of a fluorescently labeled duplex DNA or RNA substrate.

-

Data Analysis: The enzyme activity is measured at each compound concentration, and the data are plotted to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Proliferation Assays

Objective: To assess the anti-proliferative effects of this compound in various cancer cell lines and to confirm that the observed effects are on-target.

Methodology:

-

Cell Culture: Microsatellite instable (MSI-H/dMMR) and microsatellite stable (MSS/pMMR) colorectal cancer cell lines are cultured under standard conditions.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 4-10 days).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the Click-iT EdU Cell Proliferation Kit, which measures DNA synthesis, or assays that measure metabolic activity (e.g., MTS or resazurin (B115843) reduction).

-

Data Analysis: The percentage of viable cells is calculated relative to the vehicle-treated control, and the IC50 value for cell proliferation is determined.

Apoptosis Analysis

Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.

Methodology:

-

Cell Treatment: Cancer cell lines are treated with this compound or a vehicle control for 1 to 6 days.

-

Cell Staining: Both detached and adherent cells are collected and stained with Annexin V (to detect early apoptotic cells) and a viability dye (to distinguish live from dead cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells undergoing apoptosis.

Conclusion

The comprehensive off-target profiling of this compound reveals a highly selective inhibitor of DHX9. The lack of significant inhibition against a broad panel of kinases and related helicases provides strong evidence that the potent anti-tumor activity of this compound is mediated through its on-target mechanism. This favorable selectivity profile, combined with its oral bioavailability and robust in vivo efficacy, positions this compound as a promising therapeutic candidate for MSI-H/dMMR cancers. Further investigation into the full spectrum of its cellular effects will continue to inform its clinical development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery of this compound: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

ATX968: Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATX968 is a potent, selective, and orally bioavailable allosteric inhibitor of the DEAH-box helicase 9 (DHX9).[1][2] DHX9 is a multifunctional enzyme involved in transcription, translation, and maintenance of genomic stability.[3][4] Elevated expression of DHX9 is observed in multiple cancer types and is associated with poor prognosis.[3] this compound has demonstrated significant anti-proliferative effects in cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), highlighting its potential as a targeted therapeutic agent.[3][4] This document provides detailed protocols for key in vitro experiments to evaluate the activity of this compound, along with its mechanism of action and relevant signaling pathways.

Mechanism of Action

This compound functions as an allosteric inhibitor of DHX9, binding to a site distinct from the ATP-binding pocket.[1] This inhibition stabilizes the DHX9-ADP complex, trapping the enzyme in an inactive state and preventing its helicase activity, which is crucial for resolving R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA). The accumulation of unresolved R-loops leads to replication stress, DNA damage, cell cycle arrest, and ultimately, apoptosis, particularly in MSI-H/dMMR cancer cells that are more reliant on DHX9 for survival.[3][4]

Signaling Pathway

The inhibition of DHX9 by this compound initiates a cascade of cellular events, primarily centered around the accumulation of R-loops and the subsequent DNA damage response.

Caption: Signaling pathway of this compound-mediated DHX9 inhibition.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Parameter | Value | Cell Line/System |

| DHX9 Helicase Inhibition | IC50 | 8 nM | Biochemical Assay |

| circBRIP1 Assay | EC50 | 0.054 µM (54 nM) | Cellular Assay |

| Anti-proliferative Activity | IC50 | <1 µM | MSI-H/dMMR Colorectal Cancer Cell Lines |

| Anti-proliferative Activity | IC50 | >1 µM | MSS/pMMR Colorectal Cancer Cell Lines |

| DHX9 Binding Affinity | KD | 1.3 nM | Immobilized DHX9 |

Data compiled from multiple sources.[2][5][6]

Experimental Protocols

Cell Proliferation Assay

This protocol determines the anti-proliferative effect of this compound on cancer cell lines.

Caption: Workflow for the cell proliferation assay.

Materials:

-

MSI-H/dMMR colorectal cancer cell lines (e.g., LS411N)

-

MSS/pMMR colorectal cancer cell lines (e.g., NCI-H747)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium. A final concentration range of 0.01 µM to 10 µM is recommended.[5] Include a DMSO-only control.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plates for up to 10 days.[5]

-

At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Record the luminescence or absorbance using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in cells treated with this compound.

Caption: Workflow for the apoptosis assay.

Materials:

-

LS411N and NCI-H747 cells

-

Complete cell culture medium

-

This compound (1 µM) and DMSO control

-

6-well plates

-

Annexin V-PE staining kit

-

LIVE/DEAD fixable violet dead cell stain

-

Flow cytometer

Procedure:

-

Seed LS411N and NCI-H747 cells in 6-well plates and allow them to adhere.

-

Treat the cells with either DMSO or 1 µM this compound for 1 to 6 days.[3][4]

-

After treatment, collect both the detached (apoptotic) and adherent (trypsinized) cells.

-

Wash the cells with PBS and resuspend them in binding buffer.

-

Stain the cells with Annexin V-PE and a viability dye like LIVE/DEAD fixable violet stain according to the manufacturer's protocols.[3][4]

-

Acquire the data using a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage of apoptotic cells.[3]

R-loop Formation Analysis

This protocol describes the detection of R-loop accumulation in cells following this compound treatment.

Materials:

-

LS411N and NCI-H747 cells

-

This compound (1 µM) and DMSO control

-

Fixation solution (4% PFA)

-

Permeabilization buffer (0.2% PBS-T)

-

Blocking solution (3% BSA in PBS-T)

-

Primary antibody against DNA-RNA hybrids (S9.6 antibody)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips in a 6-well plate.

-

Treat cells with 1 µM this compound or DMSO for 72 hours.[3]

-

Fix the cells with 4% PFA and permeabilize with 0.2% PBS-T.[3]

-

Block non-specific antibody binding with 3% BSA in PBS-T for 1 hour at room temperature.[3]

-

Incubate the cells with the S9.6 primary antibody overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.[3]

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

To confirm the specificity of the S9.6 signal, a control experiment can be performed by treating fixed and permeabilized cells with RNase H, which degrades the RNA in DNA-RNA hybrids, prior to antibody staining.[3][4]

Compound Handling and Storage

-

Solubility: this compound is soluble in DMSO at 84 mg/mL (199.08 mM).[2]

-

Storage: Store the solid compound at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.

Disclaimer

This document is intended for research use only. The protocols provided are based on published literature and should be adapted and optimized for specific experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for ATX-968 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-968 is a potent and selective small-molecule inhibitor of the DEAH-box helicase 9 (DHX9).[1][2][3] DHX9 is a crucial enzyme involved in various cellular processes, including transcription, translation, and maintenance of genomic stability.[2][4] Elevated expression of DHX9 has been observed in multiple cancer types.[2] Notably, cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) exhibit a strong dependence on DHX9, making it a promising therapeutic target for these specific cancer subtypes.[1][2]

These application notes provide a detailed overview of the recommended dosage and administration of ATX-968 in mouse xenograft models, particularly for MSI-H/dMMR colorectal cancer. The included protocols are based on preclinical studies demonstrating the efficacy and selectivity of ATX-968.

Mechanism of Action

ATX-968 functions as an allosteric inhibitor of DHX9.[3][5] In MSI-H/dMMR cancer cells, inhibition of DHX9's helicase activity by ATX-968 leads to an accumulation of RNA/DNA hybrids (R-loops), resulting in increased replication stress.[1][4] This heightened stress triggers cell-cycle arrest and ultimately induces apoptosis, leading to selective killing of these cancer cells.[1][6]

Caption: Signaling pathway of ATX-968 in MSI-H/dMMR cancer cells.

Recommended Dosing and Efficacy

In vivo studies using human colorectal cancer xenograft models in BALB/c nude mice have demonstrated the dose-dependent efficacy of ATX-968. The compound is orally bioavailable and well-tolerated at effective doses.

Quantitative Data Summary

| Parameter | Details | Reference |

| Drug | ATX-968 | [1][2] |

| Mouse Strain | 6-8 week old female BALB/c nude mice | [1] |

| Cell Lines | LS411N (MSI-H/dMMR Human Colorectal Cancer) SW480 (MSS/pMMR Human Colorectal Cancer) | [1][6] |

| Administration | Oral (p.o.), twice daily (b.i.d.) | [2][7] |

| Dosing Duration | 28 days | [1][2] |

| Dose (mg/kg) | Efficacy in LS411N (MSI-H) Xenograft Model | Efficacy in SW480 (MSS) Xenograft Model | Reference |

| 30 | Minimal tumor growth inhibition | Not reported | [2] |

| 100 | Moderate tumor growth inhibition | Not reported | [2] |

| 200 | Significant tumor regression | Not reported | [2] |

| 300 | Robust and durable tumor regression (105%) | No significant tumor growth inhibition | [2][6] |

Experimental Protocols

Mouse Xenograft Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of ATX-968.

Caption: Experimental workflow for the ATX-968 mouse xenograft study.

Materials:

-

6-8 week old female BALB/c nude mice[1]

-

LS411N and/or SW480 human colorectal cancer cells

-

Matrigel or similar basement membrane matrix

-

Sterile PBS and syringes

-

Calipers for tumor measurement

-

ATX-968 compound

-

Appropriate vehicle for oral gavage

Procedure:

-

Cell Preparation: Culture LS411N or SW480 cells under standard conditions. On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size. Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

-

Randomization: Once tumors reach a predetermined size, randomize the mice into different treatment cohorts (e.g., vehicle control, 30, 100, 200, 300 mg/kg ATX-968).

-

Drug Administration: Administer ATX-968 or vehicle orally twice daily for 28 days.[1][2]

-

Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity.[2]

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect tumors for pharmacodynamic (PD) biomarker analysis, such as the induction of circBRIP1.[6][7]

In Vitro Apoptosis Assay

This protocol can be used to assess the induction of apoptosis in cancer cell lines following treatment with ATX-968.

Materials:

-

LS411N (MSI-H/dMMR) and NCI-H747 (MSS/pMMR) or other relevant cell lines[1]

-

Annexin V-PE and a dead cell stain (e.g., LIVE/DEAD Fixable Violet)[1][2]

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with DMSO or 1 µM ATX-968 for 1 to 6 days.[1][2]

-

Cell Harvesting: Collect both adherent and detached cells.

-

Staining: Stain the cells with Annexin V-PE and a viability dye according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) cells.

DNA Damage and Replication Stress Analysis

This protocol describes the use of Western blotting to detect markers of DNA damage and replication stress.

Materials:

-

LS411N and NCI-H747 cells[1]

-

Lysis buffer and protein quantification assay

-

Primary antibodies against phospho-histone H2A.X and other relevant markers

-

Secondary antibodies and detection reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with 1 µM ATX-968 or DMSO for a time course of 1 to 7 days.[1][2] Lyse the cells to extract total protein.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against markers of DNA damage (e.g., γH2AX).

-

Detection: Use appropriate secondary antibodies and a detection system to visualize the protein bands. Increased levels of markers like γH2AX are indicative of DNA damage and replication stress.

Conclusion

ATX-968 demonstrates significant and selective anti-tumor activity in MSI-H/dMMR colorectal cancer xenograft models, with a 300 mg/kg twice-daily oral dose showing robust and durable tumor regression.[2][6] The provided protocols offer a framework for researchers to further investigate the in vivo and in vitro effects of this promising DHX9 inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of this compound: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accenttx.com [accenttx.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]

- 7. accenttx.com [accenttx.com]

Application Notes and Protocols for In Vivo Administration of ATX968

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX968 is a potent and selective, orally bioavailable small-molecule inhibitor of DHX9, an ATP-dependent RNA/DNA helicase.[1][2][3] DHX9 plays a critical role in the maintenance of genome stability, and its inhibition has emerged as a promising therapeutic strategy in oncology.[1][4][5] Specifically, this compound has demonstrated robust and durable tumor growth inhibition or regression in preclinical xenograft models of microsatellite instability-high (MSI-H)/deficient mismatch repair (dMMR) colorectal cancer.[1][4][6] These application notes provide detailed protocols for the preparation and in vivo administration of this compound for preclinical research.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 421.92 g/mol | [2] |

| Formula | C18H16ClN3O3S2 | [3] |

| In Vitro Potency (circBRIP1 EC50) | 0.054 µM | [2] |

| DHX9 Helicase IC50 | 8 nM | [3] |

| Solubility in DMSO | 84 mg/mL (199.08 mM) | [3] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Ethanol | Insoluble | [3] |

| In Vivo Efficacy | Significant tumor regression at 300 mg/kg, p.o., twice-daily | [6] |

Table 2: In Vivo Formulation Protocols for this compound

| Protocol | Vehicle Composition | Achieved Concentration | Notes | Reference |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.93 mM) | Requires sonication for dissolution. Prepare fresh daily. | [2] |

| 2 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.93 mM) | Requires sonication for dissolution. Use immediately. | [2] |

| 3 | Solutol, 1% Methylcellulose, 100 mg/mL PVP VA64, Water | Not specified | Formulations prepared fresh daily. | [4][7] |

| 4 | Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL | Homogeneous suspension for oral administration. | [3] |

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration (Vehicle: DMSO, PEG300, Tween-80, Saline)

This protocol is suitable for achieving a clear solution of this compound for oral gavage.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes

-

Pipettes and sterile tips

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing.

-

Add PEG300. In a sterile conical tube, add the required volume of the this compound/DMSO stock solution. To this, add 4 volumes of PEG300 (relative to the initial DMSO volume). Mix thoroughly by vortexing.

-

Add Tween-80. To the DMSO/PEG300 mixture, add 0.5 volumes of Tween-80 (relative to the initial DMSO volume). Vortex until the solution is homogeneous.

-

Add Saline. Slowly add 4.5 volumes of sterile saline (relative to the initial DMSO volume) to the mixture while vortexing.

-

Ensure complete dissolution. If any precipitation is observed, sonicate the solution in a bath sonicator until it becomes clear.

-

Final Concentration Check. The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound will be 2.5 mg/mL.

-

Administration. Administer the freshly prepared formulation to the animals via oral gavage at the desired dosage. It is recommended to prepare this formulation fresh on the day of use.[2]

Protocol 2: Formulation of this compound for Oral Administration (Vehicle: DMSO, Corn Oil)

This protocol provides an alternative lipid-based formulation for oral administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Corn oil, sterile

-

Sterile conical tubes

-

Pipettes and sterile tips

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Prepare a stock solution of this compound in DMSO. Dissolve this compound powder in DMSO to a desired stock concentration (e.g., 25 mg/mL). Vortex to ensure it is fully dissolved.

-

Add Corn Oil. In a sterile conical tube, add 1 volume of the this compound/DMSO stock solution. To this, add 9 volumes of sterile corn oil.

-

Mix and Dissolve. Vortex the mixture thoroughly. If necessary, use a sonicator bath to aid dissolution and achieve a clear solution.

-

Final Concentration Check. The final vehicle composition will be 10% DMSO and 90% Corn Oil, with a final this compound concentration of 2.5 mg/mL.

-

Administration. This formulation should be used immediately after preparation for oral administration.[2]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound functions as an allosteric inhibitor of the DHX9 helicase.[1] In cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), there is a strong dependence on DHX9 for survival. Inhibition of DHX9 by this compound leads to an accumulation of R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and the associated single-stranded DNA), resulting in replication stress and DNA damage.[4] This ultimately triggers cell-cycle arrest and apoptosis, leading to selective killing of these cancer cells.[4][7]

Caption: Mechanism of action of this compound in MSI-H/dMMR cancer cells.

In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Caption: Experimental workflow for in vivo efficacy studies of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes: Solubility and Handling of ATX968

Audience: Researchers, scientists, and drug development professionals.

Introduction: ATX968 is a potent, selective, and orally bioavailable inhibitor of the ATP-dependent RNA/DNA helicase DHX9, with an IC50 of 8 nM.[1][2] It has demonstrated significant anti-proliferative activity in cancer cells with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), leading to durable tumor regression in xenograft models.[3][4] Proper handling and solubilization of this compound are critical for accurate and reproducible results in both in vitro and in vivo studies. These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other organic solvent systems, along with protocols for stock solution preparation and solubility determination.

Solubility Data

The solubility of this compound has been determined in various solvents. The data is summarized in the table below for easy comparison. It is highly soluble in DMSO but practically insoluble in aqueous solutions and ethanol.[1] For in vivo applications, specific formulations with co-solvents are required.

| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 84 - 100 mg/mL | 199.08 - 237.01 mM | Sonication may be required to fully dissolve the compound. It is critical to use fresh, anhydrous DMSO as the compound's solubility is reduced in hygroscopic DMSO.[1][3] |

| Water | Insoluble | Insoluble | |

| Ethanol | Insoluble | Insoluble | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.93 mM | A clear solution can be achieved with sonication. Suitable for oral administration in animal studies.[3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.93 mM | A clear solution can be achieved with sonication. Suitable for parenteral or oral administration in animal studies.[3] |

Mechanism of Action Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the helicase activity of DHX9.[4] In cancer cells with deficient mismatch repair (dMMR), this inhibition leads to an accumulation of R-loops (RNA:DNA hybrids), which causes increased replication stress and DNA damage.[4][5] This ultimately triggers cell cycle arrest and apoptosis, leading to selective cell death in these vulnerable cancer cells.[4]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound for use in in vitro assays.

Materials:

-

This compound powder

-

Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Bath sonicator

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile vial.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO per 1 mg of this compound).

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, place the vial in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.[3] Gentle heating can also be applied if necessary.

-

Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.[1][3]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a general method to determine the kinetic solubility of this compound in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, or Fasted State Simulated Intestinal Fluid, FaSSIF). This method relies on adding a concentrated DMSO stock to the aqueous buffer and measuring the amount of compound that remains in solution after equilibration and filtration.[6]

Materials:

-

This compound/DMSO stock solution (e.g., 30 mM)

-

Aqueous buffer of choice (e.g., FaSSIF)

-

96-well plate and plate shaker

-

Filtration device (e.g., 96-well filter plate, 0.45 µm)

-

Analytical instrument (e.g., HPLC, LC-MS)

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 30 mM) as described in Protocol 1.[6]

-

Add 990 µL of the desired aqueous buffer to the wells of a 96-well plate.

-

Add 10 µL of the 30 mM this compound/DMSO stock solution to the buffer-containing wells. This results in a final DMSO concentration of 1%.

-

Seal the plate and shake at 1100 rpm for 2 hours at room temperature to allow the solution to equilibrate.[6]

-

After incubation, filter the samples to remove any precipitated compound.

-

Dilute the filtered samples with an appropriate solvent (e.g., methanol) to a concentration suitable for analysis.[6]

-